molecular formula C26H18KN4NaO8S2 B12780234 Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis(5-((4-hydroxyphenyl)azo)-, monopotassium monosodium salt CAS No. 75673-23-3

Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis(5-((4-hydroxyphenyl)azo)-, monopotassium monosodium salt

Cat. No.: B12780234
CAS No.: 75673-23-3
M. Wt: 640.7 g/mol
InChI Key: GDUPSGOMYBSIGO-ZFEDVODKSA-L
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Description

Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis(5-((4-hydroxyphenyl)azo)-, monopotassium monosodium salt is a complex organic compound known for its unique structural properties and applications. This compound is characterized by the presence of benzenesulfonic acid groups, azo linkages, and hydroxyphenyl groups, which contribute to its diverse chemical behavior and utility in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis(5-((4-hydroxyphenyl)azo)-, monopotassium monosodium salt typically involves the following steps:

    Diazotization: The process begins with the diazotization of aniline derivatives to form diazonium salts.

    Coupling Reaction: The diazonium salts are then coupled with phenolic compounds to form azo compounds.

    Sulfonation: The resulting azo compounds undergo sulfonation to introduce sulfonic acid groups.

    Neutralization: Finally, the sulfonated azo compounds are neutralized with potassium and sodium hydroxides to form the monopotassium monosodium salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis(5-((4-hydroxyphenyl)azo)-, monopotassium monosodium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can break the azo linkages, resulting in the formation of amines.

    Substitution: The sulfonic acid groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

    Substitution: Various nucleophiles, including amines and alcohols, can be used under acidic or basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis(5-((4-hydroxyphenyl)azo)-, monopotassium monosodium salt has a wide range of applications in scientific research:

    Chemistry: Used as a dye and pH indicator due to its color-changing properties.

    Biology: Employed in staining techniques for microscopy.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the production of pigments and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with molecular targets through its azo and sulfonic acid groups. The azo linkages can undergo reversible redox reactions, while the sulfonic acid groups enhance solubility and facilitate binding to various substrates. These interactions can modulate biological pathways and chemical processes, making the compound useful in diverse applications.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis(5-nitro-, disodium salt): Similar structure but with nitro groups instead of hydroxyphenyl groups.

    2,2’-(1,2-Ethenediyl)bis{5-[(4-ethoxyphenyl)diazenyl]benzenesulfonic acid}: Contains ethoxyphenyl groups instead of hydroxyphenyl groups.

Uniqueness

The presence of hydroxyphenyl groups in Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis(5-((4-hydroxyphenyl)azo)-, monopotassium monosodium salt imparts unique properties such as enhanced solubility and specific reactivity, distinguishing it from other similar compounds.

Properties

CAS No.

75673-23-3

Molecular Formula

C26H18KN4NaO8S2

Molecular Weight

640.7 g/mol

IUPAC Name

potassium;sodium;5-[(4-hydroxyphenyl)diazenyl]-2-[(E)-2-[4-[(4-hydroxyphenyl)diazenyl]-2-sulfonatophenyl]ethenyl]benzenesulfonate

InChI

InChI=1S/C26H20N4O8S2.K.Na/c31-23-11-7-19(8-12-23)27-29-21-5-3-17(25(15-21)39(33,34)35)1-2-18-4-6-22(16-26(18)40(36,37)38)30-28-20-9-13-24(32)14-10-20;;/h1-16,31-32H,(H,33,34,35)(H,36,37,38);;/q;2*+1/p-2/b2-1+,29-27?,30-28?;;

InChI Key

GDUPSGOMYBSIGO-ZFEDVODKSA-L

Isomeric SMILES

C1=CC(=CC=C1N=NC2=CC(=C(C=C2)/C=C/C3=C(C=C(C=C3)N=NC4=CC=C(C=C4)O)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[K+]

Canonical SMILES

C1=CC(=CC=C1N=NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)N=NC4=CC=C(C=C4)O)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[K+]

Related CAS

91-34-9 (Parent)

Origin of Product

United States

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